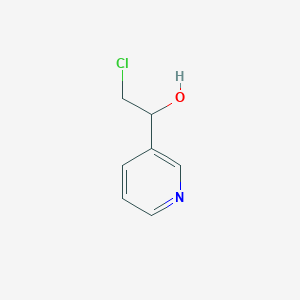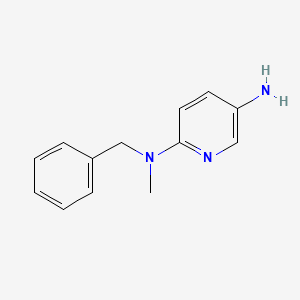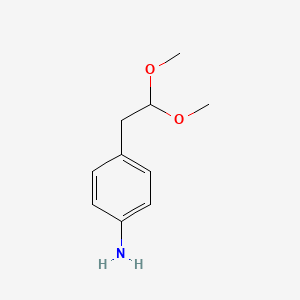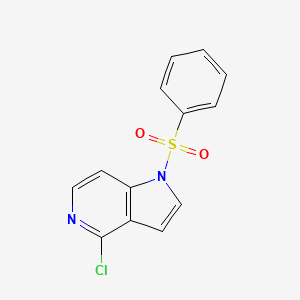![molecular formula C6H9N3O2 B1356893 1,3,7-Triazaspiro[4.4]nonane-2,4-dione CAS No. 908099-69-4](/img/structure/B1356893.png)
1,3,7-Triazaspiro[4.4]nonane-2,4-dione
Overview
Description
1,3,7-Triazaspiro[4.4]nonane-2,4-dione is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings share a single atom. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. The spiro structure imparts unique chemical and physical properties to the compound, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione typically involves the reaction of hydantoin derivatives with appropriate reagents under controlled conditions. One efficient method involves the cyclization of N-substituted hydantoins with formaldehyde and primary amines. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1,3,7-Triazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1,3,7-Triazaspiro[4.4]nonane-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The unique spiro structure makes it a candidate for the development of novel materials with specific mechanical and thermal properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or proteins that are crucial for the survival and proliferation of cancer cells. The compound’s spiro structure allows it to fit into the active sites of these targets, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diazaspiro[4.4]nonane-2,4-dione
- 1,6-Dioxaspiro[4.4]nonane-2,7-dione
Comparison
1,3,7-Triazaspiro[4.4]nonane-2,4-dione is unique due to its three nitrogen atoms in the spiro structure, which imparts distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1,3,7-triazaspiro[4.4]nonane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c10-4-6(1-2-7-3-6)9-5(11)8-4/h7H,1-3H2,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYCOOMEQSXVLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 1,3,7-Triazaspiro[4.4]nonane-2,4-dione derivatives?
A1: Research highlights two primary methods for synthesizing these compounds:
- Reaction with Arenesulfonyl Chlorides []: This method involves reacting 3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones with arenesulfonyl chlorides in the presence of triethylamine. This results in the formation of 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives.
- Reaction with Aryl Isocyanates []: This approach utilizes substituted aryl isocyanates reacted with 3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones in propanol-2. This leads to the synthesis of substituted aryl amides of 3-arylmethyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylic acids.
Q2: What antimicrobial activities have been observed for this compound derivatives?
A2: Studies indicate promising activity against both bacterial and fungal strains:
- Gram-positive Bacteria [, ]: Derivatives, particularly those with arenesulfonyl and specific arylmethyl substitutions, have demonstrated inhibitory effects on Staphylococcus aureus and Bacillus subtilis growth.
- Fungal Strain []: Certain compounds within this class, especially those with methyl group substitutions in the arylmethyl fragments, exhibit inhibitory activity against Candida albicans.
Q3: How does the structure of this compound derivatives influence their antimicrobial activity?
A3: Structure-activity relationship (SAR) studies suggest that modifications to specific regions of the molecule impact its effectiveness:
- Arylmethyl Substitutions []: The presence of methyl groups within the arylmethyl fragments appears to enhance activity against gram-positive bacteria.
- Arenesulfonyl Groups []: The introduction of arenesulfonyl groups, especially those containing 1-sulfonylamido-(2,4)- and 3,4-difluorobenzene fragments, has been linked to increased potency against Staphylococcus aureus and Bacillus subtilis.
Q4: What spectroscopic techniques are typically employed to characterize this compound derivatives?
A4: Researchers utilize a combination of techniques to confirm the structure and purity of synthesized compounds:
- Nuclear Magnetic Resonance (NMR) Spectroscopy [, ]: Both 1H NMR and 13C NMR are used to analyze the compound's structure. Specific proton signals, such as those from the methylene group of the arylmethyl fragment and the NHCO urea fragment, provide structural insights. Similarly, carbon signals from the pyrrolidine cycle and carbonyl groups are analyzed.
- Chromatography-Mass Spectrometry (LC-MS) []: This technique confirms the molecular weight of the synthesized compounds by analyzing the mass-to-charge ratio (m/z) of ions. The presence of characteristic [M+H]+ ions in the mass spectra confirms the expected structure.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methylimidazo[1,2-a]pyrimidine](/img/structure/B1356814.png)












